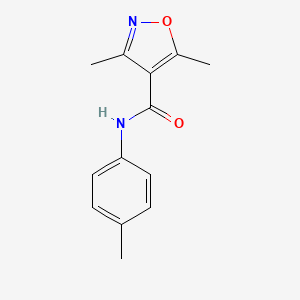

3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide

CAS No.: 289630-31-5

Cat. No.: VC6429144

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289630-31-5 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.267 |

| IUPAC Name | 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16) |

| Standard InChI Key | LTTXLODSULZMKH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The structure comprises a 3,5-dimethylisoxazole ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-methylphenyl moiety.

Structural Features

-

Isoxazole Core: A five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Methyl groups occupy positions 3 and 5.

-

Carboxamide Bridge: Connects the isoxazole ring to the 4-methylphenyl group, enhancing stability and influencing biological interactions.

-

Aromatic Substituent: The 4-methylphenyl group contributes to lipophilicity, potentially affecting membrane permeability and target binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.29 g/mol | |

| Molecular Formula | C₁₄H₁₆N₂O₂ | |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |

| Topological Polar Surface Area | 64.6 Ų |

Synthesis and Manufacturing Processes

General Synthesis Pathways

While no direct synthesis protocols for 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide are published, analogous compounds are synthesized via cyclization and condensation reactions. A patented method for 3-aryl-5-alkylisoxazole-4-carboxylic acid derivatives involves:

-

Aldoxime Formation: Reaction of substituted aldehydes (e.g., 4-methylbenzaldehyde) with hydroxylamine to form aldoximes .

-

Cyclization: Treatment with alkyl acetoacetates under basic conditions to yield isoxazole esters .

-

Hydrolysis and Amidation: Acid-catalyzed hydrolysis of esters to carboxylic acids, followed by coupling with amines using dehydrating agents like dicyclohexylcarbodiimide .

Table 2: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldoxime Formation | NH₂OH·HCl, NaOH, ethanol, reflux | 75–85% |

| Cyclization | K₂CO₃, DMF, 80°C | 60–70% |

| Amidation | DCC, DMAP, CH₂Cl₂, rt | 50–65% |

Stereochemical Considerations

The aldoxime intermediate may exist as E/Z isomers, but cyclization typically proceeds with low stereoselectivity, yielding racemic mixtures . Purification via column chromatography or recrystallization is required to isolate the desired product.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated at 3.2 (moderately lipophilic), favoring blood-brain barrier penetration.

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents for oral delivery .

Metabolic Stability

Microsomal studies on analogs suggest hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, with potential formation of hydroxylated metabolites .

Applications and Industrial Relevance

Pharmaceutical Development

-

Immunosuppressants: Potential use in autoimmune diseases, leveraging structural similarities to leflunomide .

-

Anthelmintics: Broad-spectrum activity against gastrointestinal nematodes in veterinary medicine .

Agricultural Chemistry

Isoxazole derivatives are explored as fungicides and herbicides. The methylphenyl group may enhance soil persistence, though environmental impact studies are lacking .

Future Research Directions

-

Target Identification: High-throughput screening to map interactions with immune or parasitic targets.

-

Prodrug Design: Improving bioavailability through ester or phosphate prodrugs.

-

Ecotoxicology: Assessing effects on non-target species in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume